molecular formula C5H2Cl3NO B8365144 3,4,5-Trichloropyridine N-oxide

3,4,5-Trichloropyridine N-oxide

Cat. No.: B8365144
M. Wt: 198.43 g/mol
InChI Key: ZFSSOBOOPOAWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Halogenated Pyridine (B92270) N-Oxide Chemistry

The chemistry of pyridine N-oxides is fundamentally different from that of their parent pyridines. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the ortho (2 and 6) and para (4) positions of the ring. This makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine. Conversely, the N-oxide group is strongly electron-withdrawing inductively, which deactivates the entire ring towards electrophilic substitution.

Halogen substituents, being electronegative, are generally deactivating, electron-withdrawing groups. In the case of 3,4,5-trichloropyridine (B1364703) N-oxide, the cumulative electron-withdrawing effect of the three chlorine atoms, combined with the inductive effect of the N-oxide group, renders the pyridine ring highly electron-deficient. This electronic nature makes the compound particularly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. The positions most activated towards nucleophilic attack are typically the ortho and para positions relative to the N-oxide.

The synthesis of pyridine N-oxides is commonly achieved by the oxidation of the corresponding pyridine. arkat-usa.org Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. arkat-usa.org

Significance as a Research Intermediate and Scaffold

While specific research detailing the direct applications of 3,4,5-trichloropyridine N-oxide is not extensively documented in publicly available literature, its parent compound, 3,4,5-trichloropyridine, is a known and valuable intermediate in various fields. chemimpex.com It serves as a key building block in the synthesis of agrochemicals, such as herbicides and fungicides, as well as in the pharmaceutical industry for the creation of bioactive molecules. chemimpex.com The unique substitution pattern of the chlorine atoms allows for selective functionalization, leading to a diverse array of derivatives.

Given that the N-oxide functionality can be readily introduced and can also serve as a directing group for subsequent reactions or be removed to regenerate the pyridine, it is highly probable that this compound serves as a strategic intermediate in multi-step synthetic sequences. The N-oxide can be used to modulate the reactivity of the pyridine ring, facilitating transformations that might be difficult to achieve on the parent 3,4,5-trichloropyridine. For instance, the N-oxide could be used to direct the introduction of a new substituent at the 2- or 6-position before being removed in a later step. This makes it a potentially valuable, albeit likely transient, scaffold in the construction of complex, highly substituted pyridine derivatives for various research and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Cl3NO

Molecular Weight

198.43 g/mol

IUPAC Name

3,4,5-trichloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2Cl3NO/c6-3-1-9(10)2-4(7)5(3)8/h1-2H

InChI Key

ZFSSOBOOPOAWIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=[N+]1[O-])Cl)Cl)Cl

Origin of Product

United States

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum-Chemical Calculations (e.g., B3LYP/6-311G* Approximation)

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding molecular systems. The B3LYP functional combined with basis sets like 6-311G* is a widely used approach for obtaining accurate predictions of molecular geometries, electronic properties, and vibrational frequencies. epstem.netnih.gov

For pyridine (B92270) N-oxides, these calculations provide optimized molecular structures, including key bond lengths and angles. The N-O bond in pyridine N-oxide is calculated to be shorter and stronger than in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, a finding supported by both computational and experimental data. nih.gov Calculations performed with the B3LYP method can elucidate the geometric parameters of the pyridine ring and the N-oxide group. epstem.net For 3,4,5-Trichloropyridine (B1364703) N-oxide, the presence of three electron-withdrawing chlorine atoms is expected to further influence these parameters, potentially affecting ring planarity and the N-O bond length due to inductive effects.

Mulliken atomic charge calculations, often performed alongside geometric optimizations, reveal the charge distribution across the molecule. In pyridine N-oxides, the oxygen and nitrogen atoms typically carry negative charges. epstem.net The carbon atoms attached to electronegative substituents also tend to have negative atomic charge values. epstem.net

Table 1: Representative Calculated Bond Parameters for Pyridine N-Oxide Core This table presents typical bond length values for the parent pyridine N-oxide molecule as a reference for understanding the structure of its derivatives.

BondTypical Calculated Bond Length (Å)Reference Compound
N-O~1.28 - 1.31Pyridine N-oxide
C-N (adjacent to O)~1.35 - 1.39Pyridine N-oxide
C-C (ortho to N)~1.38 - 1.40Pyridine N-oxide
C-C (meta to N)~1.37 - 1.39Pyridine N-oxide

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern paradigm for understanding chemical reactivity. nih.gov This theory posits that changes in molecular electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. europa.eu MEDT analyzes the electron density distribution at the ground state and along the reaction pathway to rationalize molecular mechanisms and selectivity. nih.gov

The core concepts of MEDT include:

Electron Density Distribution: The ground state electron density determines molecular properties. nih.gov

Global Electron Density Transfer (GEDT): In polar reactions, electron density flows from the nucleophile to the electrophile. The direction and magnitude of this transfer classify the reaction. europa.eu

Parr Functions: These functions, derived from atomic spin densities, are used to identify the most nucleophilic and electrophilic centers within a molecule, thus predicting regioselectivity. nih.gov

For a molecule like 3,4,5-Trichloropyridine N-oxide, the pyridine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the three chlorine atoms and the N-oxide group. In the context of MEDT, this compound would be characterized as a strong electrophile. MEDT would be instrumental in elucidating the mechanisms of its reactions, such as nucleophilic aromatic substitution (SNAr). The theory would predict that such reactions are likely non-concerted and would identify the most susceptible sites for nucleophilic attack by analyzing the changes in electron density along the reaction coordinate. europa.eu

Topological Analysis of Electron Density Function (e.g., AIMAll Program)

The topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing chemical bonding and non-covalent interactions. uniovi.es This analysis examines the critical points of the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ).

Key parameters in QTAIM analysis include:

Electron Density (ρb): The value at a bond critical point (bcp), indicating the strength of the interaction.

Laplacian of Electron Density (∇²ρb): A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like ionic bonds or van der Waals forces).

Total Energy Density (Hb): The sign of Hb can also distinguish between shared (negative) and non-shared (positive) interactions. uniovi.es

In this compound, QTAIM can be used to characterize the covalent bonds within the pyridine ring and the polar N-O bond. Furthermore, it is invaluable for identifying and characterizing weaker intramolecular contacts, such as those between the chlorine atoms and the N-oxide oxygen or adjacent atoms. nih.gov The Non-Covalent Interactions (NCI) index, another tool based on electron density, can visualize these weak interactions, which are crucial for understanding the molecule's conformation and stability. nih.gov

Modeling of Intramolecular Contacts and Their Energetics

Beyond the primary covalent bonds, weaker intramolecular contacts play a significant role in determining molecular conformation and stability. Natural Bond Orbital (NBO) analysis is a powerful technique used to study these interactions, particularly donor-acceptor interactions like n → π*. nih.gov

NBO analysis transforms the canonical molecular orbitals into localized Lewis-type orbitals (bonds, lone pairs). This allows for the identification of "delocalization" effects, where electron density is shared from a filled Lewis orbital (donor) to an empty non-Lewis orbital (acceptor). The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Experimental and computational studies show that these interactions can contribute significantly to molecular stability, with energies often in the range of 0.2 to 0.5 kcal/mol or more per interaction. nih.gov

For this compound, NBO analysis could model potential intramolecular contacts, such as:

Donation from an oxygen lone pair (nO) to antibonding orbitals of the C-Cl bonds (σ*C-Cl).

Donation from chlorine lone pairs (nCl) to antibonding orbitals of the pyridine ring (π*).

Analysis of Charge Distribution and Dipole Moments in Pyridine N-Oxides

The introduction of substituents dramatically alters the charge distribution and the net dipole moment. In this compound, the three highly electronegative chlorine atoms act as strong electron-withdrawing groups. Their individual bond dipoles would be oriented away from the ring, opposing the primary moment of the N-oxide group. This electronic competition is similar to that observed in molecules like 3-methyl-4-nitropyridine (B157339) N-oxide, where electron-accepting groups influence the molecule's polarity. researchgate.net Consequently, the net dipole moment of this compound is expected to be a complex vector sum of these competing effects.

Table 2: Comparison of Dipole Moments in Pyridine N-Oxides and Related Compounds

CompoundExperimental Dipole Moment (D)Key Feature
Pyridine N-oxide4.24 sapub.orgParent compound with strong N-O polarity
Trimethylamine N-oxide5.02 sapub.orgAliphatic N-oxide for comparison
3-Methyl-4-nitropyridine N-oxideWeak/Low researchgate.netresearchgate.netElectronic competition between nitro and N-oxide groups

Theoretical Predictions of Regioselectivity in Electrophilic Aromatic Substitution

Predicting the site of attack in electrophilic aromatic substitution (EAS) is a classic problem in organic chemistry. Computational methods provide powerful tools to determine this regioselectivity. Methods like RegioSQM predict the most reactive sites by calculating the proton affinity of each aromatic carbon atom; the site with the lowest free energy of protonation is identified as the most nucleophilic and thus the most likely to be attacked by an electrophile. rsc.orgnih.gov This approach has shown high accuracy across a large number of heterocyclic compounds. nih.gov

Other methods involve analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO), as the site of electrophilic attack often correlates with the position of the largest HOMO lobe. researchgate.net A combination of analyzing calculated NMR chemical shifts and HOMO orbitals can increase predictive accuracy to over 95%. researchgate.net

However, for this compound, the ring is extremely electron-deficient. All positions are deactivated towards electrophilic attack by the three chlorine atoms and the N-oxide group. Therefore, predicting the regioselectivity of EAS on this substrate is largely a hypothetical exercise, as such reactions are highly unlikely to occur under normal conditions. These theoretical tools would instead confirm the profound deactivation of the entire aromatic system towards electrophiles. The molecule's reactivity is overwhelmingly skewed towards nucleophilic attack.

Reactivity and Reaction Mechanisms of 3,4,5 Trichloropyridine N Oxide

Reactions Involving the N-Oxide Moiety

The N-oxide functional group in 3,4,5-trichloropyridine (B1364703) N-oxide is a versatile site for chemical reactions, participating in oxygen transfer, deoxygenation, rearrangement, and cycloaddition reactions.

Oxygen Transfer Reactions

Pyridine (B92270) N-oxides are known to act as oxygen transfer agents, a reactivity that extends to 3,4,5-trichloropyridine N-oxide. organic-chemistry.orgresearchgate.net In these reactions, the oxygen atom of the N-oxide is transferred to a suitable acceptor. This process is often facilitated by metal catalysts. While specific studies on this compound as an oxygen transfer agent are not extensively detailed in the provided search results, the general principle involves the coordination of the N-oxide to a metal center, followed by transfer of the oxygen atom to a substrate, regenerating the parent pyridine. The efficiency of this process can be influenced by the electronic nature of the pyridine ring; the electron-withdrawing chlorine atoms in this compound would be expected to influence the oxygen transfer capabilities of the molecule.

Deoxygenation Processes

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common reaction for pyridine N-oxides and can be achieved using various reducing agents. arkat-usa.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction converts this compound back to 3,4,5-trichloropyridine.

Common reagents for the deoxygenation of pyridine N-oxides include trivalent phosphorus compounds such as phosphorus trichloride (PCl₃) and triphenylphosphine (PPh₃). researchgate.net The reaction with PCl₃ typically proceeds with the formation of the corresponding pyridine and phosphoryl chloride.

A variety of other reagents have been employed for the deoxygenation of pyridine N-oxides, including:

Zinc dust in acetic acid arkat-usa.org

Palladium-catalyzed transfer oxidation with trialkylamines organic-chemistry.org

Indium in the presence of pivaloyl chloride organic-chemistry.org

The general mechanism for deoxygenation with phosphines involves the nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the N-oxide, leading to the formation of a phosphine oxide and the corresponding pyridine.

Reagent SystemProductGeneral Applicability
PCl₃3,4,5-TrichloropyridineWidely used for deoxygenation
PPh₃3,4,5-TrichloropyridineCommon and efficient deoxygenating agent
Zn/CH₃COOH3,4,5-TrichloropyridineEffective for various pyridine N-oxides arkat-usa.org
Pd(OAc)₂/dppf/Et₃N3,4,5-TrichloropyridineChemoselective method under microwave irradiation organic-chemistry.org

Rearrangement Reactions

Pyridine N-oxides can undergo rearrangement reactions, particularly when treated with acylating agents like acetic anhydride (B1165640). acs.orgacs.orgchemtube3d.com These reactions often lead to the formation of pyridone derivatives. For substituted pyridine N-oxides, the rearrangement can result in the introduction of a functional group at the 2- or 6-position of the pyridine ring. acs.org

While specific examples for this compound are not provided in the search results, the general mechanism involves the acylation of the N-oxide oxygen, followed by a series of steps that can include a acs.orgacs.org-sigmatropic rearrangement, ultimately leading to the rearranged product. chemtube3d.com The presence of chlorine atoms on the pyridine ring would likely influence the regioselectivity and feasibility of such rearrangements.

Cycloaddition Reactions (e.g., to Dipolar N-O bond)

The N-oxide group of this compound can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgyoutube.comnih.govmdpi.com This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings.

The reaction involves the concerted addition of the 1,3-dipole (the N-oxide) to the π-system of the dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the trichlorinated pyridine ring in this compound would affect the energy levels of its frontier orbitals and thus influence its reactivity and selectivity in cycloaddition reactions.

Reactions Involving the Chlorinated Pyridine Ring System

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the presence of three electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the chlorinated pyridine ring of this compound. youtube.comstackexchange.comnih.govyoutube.comnih.govacsgcipr.orgchemrxiv.orgmdpi.comresearchgate.net In these reactions, a nucleophile replaces one of the chlorine atoms on the pyridine ring. The N-oxide group further activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov This intermediate then eliminates a leaving group (in this case, a chloride ion) to restore the aromaticity of the ring.

The high degree of chlorination in this compound provides multiple sites for nucleophilic attack. The regioselectivity of the substitution will be influenced by the electronic effects of the N-oxide group and the other chlorine atoms, as well as by the nature of the incoming nucleophile. Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates. youtube.com

NucleophilePotential Product(s)
Amines (R₂NH)Amino-substituted trichloropyridine N-oxides
Alkoxides (RO⁻)Alkoxy-substituted trichloropyridine N-oxides
Thiolates (RS⁻)Thioether-substituted trichloropyridine N-oxides

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling on Precursors)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl compounds. nih.govtcichemicals.commdpi.com While aryl chlorides are typically less reactive than bromides or iodides, effective catalytic systems have been developed for their use. nih.gov

A direct precursor to this compound is 2,3,5-trichloropyridine (B95902). Studies on this precursor have demonstrated highly efficient and regioselective Suzuki-Miyaura reactions. A palladium acetate-catalyzed, ligand-free system in an aqueous phase has been used to couple 2,3,5-trichloropyridine with various arylboronic acids. nih.gov Notably, the reaction occurs selectively at the 2-position, yielding 3,5-dichloro-2-arylpyridines in high yields without forming di- or tri-substituted products. nih.gov This selectivity is attributed to the higher reactivity of the C-Cl bond at the position alpha to the nitrogen atom.

These findings on the precursor are highly relevant, as the resulting 3,5-dichloro-2-arylpyridine could then be N-oxidized to produce a functionalized derivative of the target compound. This two-step sequence (cross-coupling followed by oxidation) is a common strategy in heterocyclic chemistry.

Table 2: Examples of Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine

Arylboronic Acid Product Yield (%)
Phenylboronic acid 3,5-Dichloro-2-phenylpyridine 95
4-Methylphenylboronic acid 3,5-Dichloro-2-(4-methylphenyl)pyridine 93
4-Methoxyphenylboronic acid 3,5-Dichloro-2-(4-methoxyphenyl)pyridine 92
4-Chlorophenylboronic acid 3,5-Dichloro-2-(4-chlorophenyl)pyridine 90

Data sourced from a study on palladium acetate-catalyzed reactions in aqueous media. nih.gov

Electrophilic Substitution Reactions on Halogenated Pyridine N-oxides

The N-oxide group significantly activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the 4-position. quimicaorganica.org This is a key difference from pyridine itself, which is highly deactivated and undergoes electrophilic substitution only under harsh conditions, favoring the 3-position. The N-oxide allows reactions like nitration and halogenation to occur under much milder conditions. quimicaorganica.orgyoutube.com

However, in this compound, the 3-, 4-, and 5-positions are already occupied by deactivating chloro groups. This leaves only the 2- and 6-positions available for substitution. While the N-oxide group also activates these positions, the strong deactivating effect of the chlorine atoms and potential steric hindrance would make further electrophilic substitution challenging. Research on the nitration of phenylpyridine N-oxides shows that substitution occurs exclusively on the phenyl ring, not on the already substituted pyridine N-oxide ring, highlighting the difficulty of adding more groups to a substituted core. abertay.ac.uk

Functional Group Interconversions on Pyridine Chlorines

The chlorine atoms on the this compound ring can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr). The N-oxide function facilitates these reactions by stabilizing the intermediate Meisenheimer complex. researchgate.net The regioselectivity of these interconversions depends on the reaction conditions and the nucleophile used. As noted in site-selective displacement, the 4-position is particularly activated by the N-oxide group, making the C4-Cl bond a likely site for substitution. This allows for the strategic introduction of various functionalities, such as amines, alkoxides, or cyanides, by displacing a chlorine atom. researchgate.net

Mechanistic Studies of Transformations (e.g., Bonding Evolution Theory)

Understanding the mechanisms of reactions involving halogenated pyridine N-oxides is crucial for predicting reactivity and designing synthetic routes. While specific studies applying Bonding Evolution Theory (BET) to this compound were not prominently found, mechanistic aspects of related reactions have been investigated.

For instance, in the Suzuki-Miyaura cross-coupling of a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, detailed studies were performed to understand the sequence and selectivity of the substitution. nih.gov These studies involved systematically varying the amount of boronic acid to isolate mono-, di-, and tri-substituted products, thereby elucidating the order of reactivity of the different halogen positions. nih.gov Such experimental mechanistic studies, often complemented by computational chemistry, help to rationalize the observed regioselectivity in cross-coupling and nucleophilic substitution reactions on polyhalogenated pyridine rings.

Chemistry of Functionalized 3,4,5 Trichloropyridine N Oxide Derivatives

Synthesis and Reactivity of Azido-Substituted Derivatives

The introduction of the azido (B1232118) group onto the pyridine (B92270) N-oxide scaffold imparts a rich and varied reactivity to the molecule. These derivatives are key precursors for the synthesis of a range of nitrogen-containing heterocyclic compounds and are valuable in photochemical applications for generating highly reactive nitrene intermediates.

The synthesis of azido-substituted pyridines and their N-oxides typically involves the nucleophilic substitution of a halide with an azide (B81097) salt, such as sodium azide. For instance, the reaction of 2- and 4-arylaminotrichloro-5-cyanopyridines with sodium azide leads to the formation of 6-azido-2-arylamino-3,4-dichloro-5-cyanopyridines and 2,6-diazido-4-arylamino-3-chloro-5-cyanopyridines, respectively. researchgate.net While specific details on the direct azidation of 3,4,5-trichloropyridine (B1364703) N-oxide are not extensively documented in the provided search results, the general principle of substituting chloro groups with azido groups is a well-established method in pyridine chemistry. researchgate.net

The reactivity of azido-substituted pyridine N-oxides is characterized by several key transformations, including cycloaddition reactions and photolytic or thermolytic decomposition.

Cycloaddition Reactions: The azido group acts as a 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form triazoline and triazole rings, respectively. bsu.eduresearchgate.netnih.gov For example, 4-azidopyridine-N-oxide has been shown to react with unsaturated compounds to generate new ring systems. bsu.edu The reactivity in these cycloadditions can be influenced by the substitution pattern on the pyridine ring. It has been observed that in some diazidopyridines, the azide groups exhibit different reactivities towards dipolarophiles like norbornene. researchgate.net

Photolysis and Thermolysis: Upon exposure to light (photolysis) or heat (thermolysis), azidopyridine N-oxides can extrude molecular nitrogen to generate highly reactive nitrene intermediates. bsu.eduresearchgate.net The photochemistry of 4-azidopyridine-N-oxide, for instance, is dominated by the chemistry of the resulting nitrene. bsu.edu The electronic nature of the pyridine ring can significantly influence the structure and reactivity of these nitrene species. bsu.edu The thermal decomposition of polyazidopyridines has been studied, revealing that the process is initiated by the cleavage of the nitrogen molecule from the azide group, followed by intermolecular reactions of the formed nitrenes. researchgate.net The stability of these azido compounds is also a critical factor, with some polyazidopyridines exhibiting low thermal stability. researchgate.net

Reaction Type Reactants Products Key Findings
Nucleophilic SubstitutionPolychloropyridines, Sodium AzideAzido-substituted pyridinesA standard method for introducing the azido group. researchgate.net
[3+2] CycloadditionAzidopyridine N-oxide, Alkenes/AlkynesTriazolines/TriazolesThe azide group acts as a 1,3-dipole. bsu.eduresearchgate.netnih.gov
PhotolysisAzidopyridine N-oxideNitrene intermediates, Nitrogen gasGenerates highly reactive nitrenes. bsu.eduresearchgate.net
ThermolysisAzidopyridine N-oxideNitrene intermediates, Nitrogen gasDecomposition initiated by N2 extrusion. researchgate.net

Investigations of Unusual Geometric Parameters and Reactivity in Derivatives

The geometry of the pyridine N-oxide ring system, including bond lengths and angles, can be significantly influenced by the nature and position of substituents. These geometric variations, in turn, can have a profound impact on the molecule's reactivity.

The fundamental structure of pyridine N-oxide is planar, with a characteristic N-O bond length of approximately 1.34 Å and a C-N-C bond angle of about 124°, which is wider than that in pyridine. wikipedia.org The introduction of substituents can lead to distortions from this ideal geometry. For instance, computational studies on substituted pyridinium (B92312) phenoxide derivatives have shown that steric effects can be sufficient to push the chromophore to a fully zwitterionic limit, indicating a significant influence on the electronic and geometric structure. researchgate.net

The reactivity of pyridine N-oxide derivatives is intrinsically linked to their geometric and electronic properties. The N-oxide functional group itself renders the pyridine ring more susceptible to both electrophilic and nucleophilic attack compared to pyridine. scripps.edu The oxygen atom can act as a nucleophile, attacking electrophiles, which is often followed by the addition of a nucleophile at the 2- or 4-position. scripps.edu For example, treatment of pyridine-N-oxide with phosphorus oxychloride results in the formation of 2- and 4-chloropyridines. wikipedia.org

Advanced Applications and Research Utility of 3,4,5 Trichloropyridine N Oxide

Role as a Synthetic Building Block for Complex Molecules

Pyridine (B92270) N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. The presence of three chloro-substituents on the pyridine ring of 3,4,5-trichloropyridine (B1364703) N-oxide is expected to make the ring highly electron-deficient. This electronic nature significantly influences its reactivity, making it a potentially valuable building block for complex, highly functionalized molecules.

The chlorine atoms on the ring are susceptible to nucleophilic substitution, which can be a powerful tool for introducing a variety of functional groups. While specific examples for the 3,4,5-trichloro isomer N-oxide are not readily found, the reactivity of other chlorinated pyridine N-oxides serves as a guide. For instance, the displacement of chlorine in 4-chloropyridine (B1293800) N-oxide with pyridine has been reported. umich.edu It is plausible that the chlorine atoms of 3,4,5-trichloropyridine N-oxide could be selectively displaced by various nucleophiles under controlled conditions, leading to the synthesis of novel substituted pyridines and their N-oxides. These products could serve as precursors for pharmaceuticals and agrochemicals. The non-N-oxide counterpart, 3,4,5-trichloropyridine, is known to be a key intermediate in the synthesis of herbicides and fungicides, as well as in the pharmaceutical industry for creating bioactive molecules. chemimpex.com

The N-oxide functionality can be readily removed through deoxygenation, providing a route back to the corresponding pyridine derivative after the desired substitutions have been performed. This "activate-and-remove" strategy is a common tactic in heterocyclic synthesis.

Reaction Type Potential Reagents Expected Product Type Significance
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesSubstituted Pyridine N-oxidesIntroduction of diverse functional groups for bioactive molecules.
DeoxygenationPCl₃, H₂/PdSubstituted PyridinesAccess to functionalized pyridines from the N-oxide intermediates.
Cross-Coupling ReactionsBoronic acids (Suzuki), Organostannanes (Stille)Aryl- or Alkyl-substituted Pyridine N-oxidesFormation of C-C bonds to construct more complex molecular scaffolds.

Use as an Oxidizing Reagent in Catalysis

Pyridine N-oxides have emerged as effective oxidizing agents in a variety of chemical transformations, often in conjunction with metal catalysts. thieme-connect.de They can act as oxygen atom transfer agents, and their oxidizing strength can be tuned by the substituents on the pyridine ring. The electron-withdrawing nature of the three chlorine atoms in this compound is expected to enhance its oxidizing potential compared to the parent pyridine N-oxide.

In recent years, pyridine N-oxides have also been utilized as hydrogen atom transfer (HAT) reagents in photochemical C-H functionalization reactions. For example, 2,6-dichloropyridine (B45657) N-oxide has been shown to be a highly effective HAT catalyst for the functionalization of unactivated C(sp³)–H bonds. chemrxiv.org The high bond dissociation energy (BDE) of the O-H bond in the protonated N-oxide radical cation is key to this reactivity. It is anticipated that this compound could exhibit even more potent HAT catalytic activity due to the strong inductive effect of the three chlorine atoms, potentially enabling the functionalization of even less reactive C-H bonds.

Catalytic Application Reaction Type Potential Advantage of this compound Reference for Analogous Systems
Metal-Catalyzed OxidationsOxidation of alkynes, alcohols, etc.Enhanced oxidizing power, potentially leading to higher reaction rates or yields. organic-chemistry.org
Photochemical C-H FunctionalizationHydrogen Atom Transfer (HAT) CatalysisPotentially higher O-H BDE of the radical cation, enabling functionalization of stronger C-H bonds. chemrxiv.org

Potential as a Ligand in Metal Complexes for Coordination Chemistry Studies

Pyridine N-oxides are well-established ligands in coordination chemistry, typically binding to metal ions through the oxygen atom. wikipedia.org The resulting metal complexes have found applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netnih.gov The coordination ability of the pyridine N-oxide ligand is influenced by the electronic and steric properties of the substituents on the pyridine ring.

The three chlorine atoms in this compound would significantly decrease the electron density on the oxygen atom, making it a weaker Lewis base compared to unsubstituted pyridine N-oxide. This would affect the stability and electronic structure of the resulting metal complexes. The steric hindrance from the chlorine atoms, particularly at the 3 and 5 positions, could also influence the coordination geometry and the accessibility of the metal center.

Studying the coordination chemistry of this compound with various transition metals would provide valuable insights into the effects of polyhalogenation on ligand properties. These complexes could exhibit novel catalytic activities or interesting magnetic and electronic properties. For instance, zinc complexes supported by pyridine-N-oxide ligands have been shown to be highly efficient catalysts for Michael addition reactions. rsc.org The electronic modulation by the chloro-substituents in this compound could lead to catalysts with altered activity and selectivity.

Metal Ion Expected Coordination Mode Potential Research Focus Reference for Analogous Systems
Copper(II)Monodentate (O-coordination)Study of electronic effects on the Cu-O bond and catalytic activity in oxidation reactions. researchgate.net
Manganese(III)Monodentate (O-coordination)Investigation of complexes as catalysts for C-H activation and chlorination reactions. mdpi.com
Zinc(II)Monodentate (O-coordination)Development of Lewis acidic catalysts for organic transformations like Michael additions. rsc.org

Application in Materials Science (e.g., as a Source for Nitrogen-Doped Graphene Synthesis via CVD)

Nitrogen-doped graphene (N-graphene) is a material with promising applications in electronics, catalysis, and energy storage. Chemical Vapor Deposition (CVD) is a common method for synthesizing high-quality N-graphene films, where a nitrogen-containing organic precursor is decomposed on a catalytic metal surface. Pyridine is a frequently used precursor for this purpose, as it can lead to the formation of "pyridinic" nitrogen defects in the graphene lattice, which are known to enhance the material's properties. nih.gov

While there is no direct literature on the use of this compound for N-graphene synthesis, it represents a highly intriguing potential precursor. It could serve as a single-source precursor for the simultaneous doping of graphene with both nitrogen and chlorine atoms. The presence of chlorine in the graphene lattice could further modulate its electronic properties, potentially leading to p-type doping or enhanced catalytic activity for certain reactions.

The N-oxide group might also influence the CVD process. It could lower the decomposition temperature of the precursor or alter the fragmentation pathways, potentially leading to different types of nitrogen and chlorine defects in the graphene lattice compared to using non-oxidized precursors. The photochemical reactivity of pyridine N-oxides could also be exploited in photo-assisted CVD processes. Recent studies have shown that post-growth photoactivation of N-graphene can lead to the formation of pyridine N-oxide structures on the surface, resulting in a significant p-doping effect. nih.gov Using this compound directly as a precursor could offer a more direct route to such functionalized graphene materials.

Material Synthesis Method Potential Role of this compound Potential Advantages
Nitrogen- and Chlorine-doped GrapheneChemical Vapor Deposition (CVD)Single-source precursor for N and Cl doping.Novel electronic and catalytic properties due to co-doping.
Functionalized GraphenePhoto-assisted CVDPhotochemically active precursor for surface functionalization.Direct synthesis of graphene with N-oxide functionalities.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods for pyridine (B92270) N-oxides, including the trichlorinated derivative, is a significant area of future research. Current methods often rely on traditional oxidants like peroxy acids, which can generate stoichiometric amounts of waste. google.comarkat-usa.org Future work will likely focus on catalytic systems that utilize greener oxidants.

Key areas of development include:

Catalytic Oxidation with Green Oxidants: Research into catalysts that can efficiently activate environmentally friendly oxidants like hydrogen peroxide or even molecular oxygen is a high priority. organic-chemistry.org For instance, rhenium-based catalysts have shown promise in the oxidation of various nitrogen-containing compounds using sodium percarbonate as an oxygen source. organic-chemistry.org Similarly, titanium silicalite (TS-1) has been employed in a continuous flow microreactor system with hydrogen peroxide for the synthesis of pyridine N-oxides, offering a safer and more efficient alternative to batch processes. organic-chemistry.org The development of catalysts that are robust, recyclable, and operate under mild conditions will be crucial.

Solvent-Free and Atom-Economical Reactions: Inspired by green chemistry principles, future syntheses will aim to minimize or eliminate the use of hazardous solvents. rsc.org Solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides have been developed, showcasing the potential for atom-economical transformations. rsc.org Exploring such conditions for the synthesis and subsequent reactions of 3,4,5-trichloropyridine (B1364703) N-oxide could lead to more sustainable processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Its application in the synthesis of pyridine derivatives has been demonstrated, and future research could explore its utility in the preparation and functionalization of 3,4,5-trichloropyridine N-oxide. nih.gov

Green Synthesis Approach Key Features Potential Advantages for this compound
Catalytic OxidationUse of catalysts (e.g., rhenium-based, TS-1) with green oxidants (e.g., H2O2, sodium percarbonate). organic-chemistry.orgReduced waste, milder reaction conditions, increased safety.
Solvent-Free ReactionsElimination or significant reduction of organic solvents. rsc.orgReduced environmental impact, simplified purification.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. nih.govFaster reaction times, potentially higher yields.

Exploration of Stereoselective Transformations

The development of stereoselective reactions involving pyridine N-oxides is a burgeoning field with significant potential. While much of the existing research focuses on achiral transformations, the introduction of stereocenters is a key goal for the synthesis of complex, biologically active molecules.

Future research in this area will likely involve:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound is a primary objective. Chiral pyridine N-oxides themselves have been employed as organocatalysts in asymmetric reactions. scripps.edursc.org This opens the door to designing reactions where a chiral catalyst directs the enantioselective or diastereoselective functionalization of the trichlorinated pyridine ring.

Grignard and Organometallic Additions: The reaction of Grignard reagents with pyridine N-oxides can lead to the formation of substituted pyridines and piperidines. rsc.orgnih.govacs.org Research has shown that these additions can be performed with a degree of regio- and stereoselectivity. nih.govacs.org Future work could focus on developing highly stereoselective versions of these reactions for this compound, potentially using chiral ligands or auxiliaries to control the facial selectivity of the addition. rsc.org

Synthesis of Chiral Derivatives: The synthesis of optically active derivatives of this compound will be essential for their application in stereoselective synthesis and as chiral ligands. This could involve the resolution of racemic mixtures or the development of asymmetric synthetic routes to the N-oxide itself.

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. While the general reactivity patterns of pyridine N-oxides are known, the specific influence of the three chlorine substituents on reaction pathways warrants further investigation.

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

Kinetic Studies: Detailed kinetic analysis of key reactions can provide valuable information about rate-determining steps and the influence of reaction parameters.

Spectroscopic and Crystallographic Analysis: The isolation and characterization of reaction intermediates and transition state analogues using techniques like NMR, X-ray crystallography, and mass spectrometry can offer direct evidence for proposed mechanisms. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction energy profiles, identifying transition states, and understanding the electronic factors that control reactivity and selectivity. rsc.org Such studies can provide insights that are difficult to obtain through experimental means alone. For instance, computational studies have been used to support acyl transfer mechanisms in reactions catalyzed by pyridine N-oxides. rsc.org

Investigation of New Catalytic Roles and Collaborative Reactivity

Beyond its role as a substrate, this compound and its derivatives could function as catalysts or co-catalysts in a variety of organic transformations. The unique electronic properties conferred by the N-oxide group and the chlorine atoms could be harnessed to promote novel reactivity.

Future research directions include:

Organocatalysis: Chiral pyridine N-oxides have already demonstrated their potential as organocatalysts. scripps.edursc.org Investigating the catalytic activity of derivatives of this compound in asymmetric synthesis is a promising avenue. The electronic and steric properties of the trichlorinated ring could lead to unique selectivity profiles.

Ligand Development for Transition Metal Catalysis: Pyridine N-oxides can act as ligands for transition metals. scripps.edu The development of new ligands based on the this compound scaffold could lead to novel catalysts with enhanced reactivity or selectivity in cross-coupling, oxidation, or other metal-catalyzed reactions.

Photocatalysis: Pyridine N-oxides have been shown to participate in photoinduced hydrogen atom transfer (HAT) processes, acting as effective photocatalysts for C-H functionalization. chemrxiv.org The reactivity and selectivity of these catalysts can be tuned by modifying the pyridine ring. chemrxiv.org Exploring the photocatalytic potential of this compound could open up new pathways for selective C-H bond activation.

Collaborative Catalysis: Investigating the ability of this compound to work in concert with other catalysts, such as transition metals or other organocatalysts, could lead to the discovery of new synergistic catalytic systems for complex transformations.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

The advent of powerful computational tools allows for the in silico design and screening of new molecules with desired properties before their synthesis in the laboratory. This approach can significantly accelerate the discovery of novel derivatives of this compound with tailored reactivity.

Future research in this area will focus on:

Structure-Reactivity Relationship Studies: Computational methods can be used to systematically study how modifications to the this compound scaffold affect its electronic structure, steric profile, and ultimately, its reactivity in various transformations. nih.gov

Virtual Screening of Derivatives: Large libraries of virtual derivatives can be created and computationally screened for their potential as catalysts, ligands, or substrates in specific reactions. This can help to prioritize synthetic targets.

Prediction of Reaction Outcomes: Quantum mechanical calculations can be used to predict the feasibility, regioselectivity, and stereoselectivity of new, unexplored reactions involving this compound and its derivatives. researchgate.net This predictive power can guide experimental efforts and reduce the amount of trial-and-error in the laboratory.

By leveraging computational design, researchers can more efficiently explore the vast chemical space of functionalized pyridine N-oxides and identify promising candidates for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.